molecular formula C22H21N3O4 B11362246 3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide

Cat. No.: B11362246
M. Wt: 391.4 g/mol
InChI Key: WKZRHURCIFXWTF-UHFFFAOYSA-N
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Description

3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The 1,2,5-oxadiazole ring can be introduced via cyclization reactions involving hydrazides and nitriles.

    Attachment of the Phenyl Group: The phenyl group with the 2-methylpropoxy substituent can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the benzofuran core with the oxadiazole and phenyl groups under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The phenyl group with the 2-methylpropoxy substituent can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a component in advanced materials.

    Biological Research: It can be used as a probe to study various biological pathways and interactions due to its complex structure.

Mechanism of Action

The mechanism of action of 3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its benzofuran and oxadiazole moieties. These interactions may modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: This compound shares a similar phenyl group with a 2-methylpropoxy substituent but differs in the core structure.

    4-methyl-1,3-thiazole-5-carboxylic acid derivatives: These compounds have a similar thiazole ring but lack the benzofuran and oxadiazole moieties.

Uniqueness

3-methyl-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core, an oxadiazole ring, and a phenyl group with a 2-methylpropoxy substituent. This unique structure imparts distinct chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

3-methyl-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-13(2)12-27-16-10-8-15(9-11-16)19-21(25-29-24-19)23-22(26)20-14(3)17-6-4-5-7-18(17)28-20/h4-11,13H,12H2,1-3H3,(H,23,25,26)

InChI Key

WKZRHURCIFXWTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=NON=C3C4=CC=C(C=C4)OCC(C)C

Origin of Product

United States

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